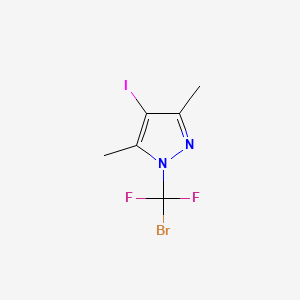
1-(bromodifluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromodifluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of bromodifluoromethyl and iodo substituents, which impart unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 1-(bromodifluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the bromodifluoromethylation of a suitable pyrazole precursor. This can be done using bromodifluoromethyl reagents under specific reaction conditions. For instance, the reaction of a pyrazole derivative with bromodifluoromethyltrimethylsilane in the presence of a catalyst can yield the desired product .
Industrial production methods for this compound may involve large-scale bromodifluoromethylation reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production.
Analyse Des Réactions Chimiques
1-(Bromodifluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl and iodo groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cross-Coupling Reactions: The iodo group can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents on the pyrazole ring.
Applications De Recherche Scientifique
1-(Bromodifluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine: The compound can be used in the design of biologically active molecules, such as pharmaceuticals and agrochemicals. Its structural features may impart specific biological activities.
Mécanisme D'action
The mechanism of action of 1-(bromodifluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole depends on its specific application. In chemical reactions, the bromodifluoromethyl and iodo groups can act as electrophilic or nucleophilic centers, facilitating various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(bromodifluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole include other pyrazole derivatives with different substituents. For example:
1-(Trifluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole: This compound has a trifluoromethyl group instead of a bromodifluoromethyl group, which may result in different reactivity and properties.
1-(Bromodifluoromethyl)-4-chloro-3,5-dimethyl-1H-pyrazole:
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C6H6BrF2IN2 |
|---|---|
Poids moléculaire |
350.93 g/mol |
Nom IUPAC |
1-[bromo(difluoro)methyl]-4-iodo-3,5-dimethylpyrazole |
InChI |
InChI=1S/C6H6BrF2IN2/c1-3-5(10)4(2)12(11-3)6(7,8)9/h1-2H3 |
Clé InChI |
GQHCQAODBBQLNR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C(F)(F)Br)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Lithium(1+) 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13466061.png)

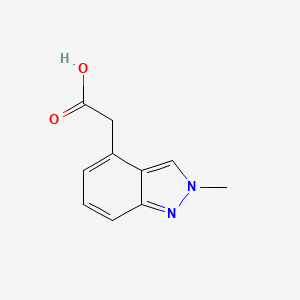
![Tert-butyl 1-(2-aminoethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13466094.png)
![4-{[(1S)-2-(4-benzoylphenyl)-1-carboxyethyl]carbamoyl}butanoic acid](/img/structure/B13466098.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclobutanamine](/img/structure/B13466105.png)
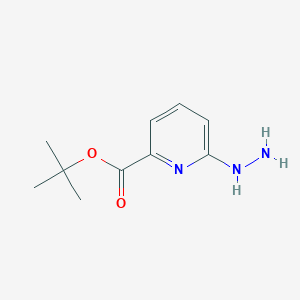
![5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13466113.png)
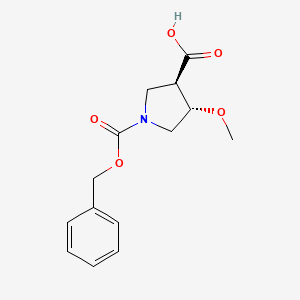
![Tert-butyl 1-(2-oxoethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13466137.png)
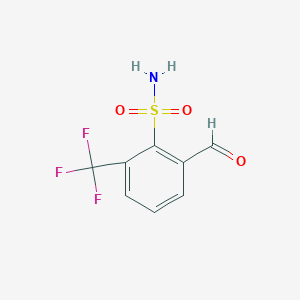
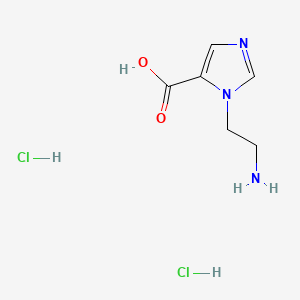
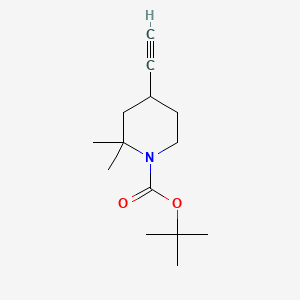
![(6-Phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol](/img/structure/B13466153.png)
